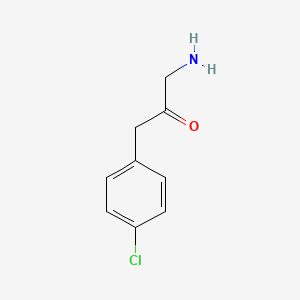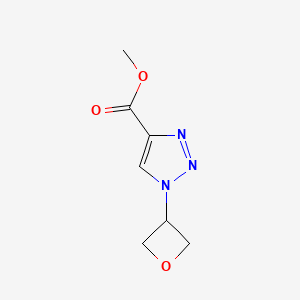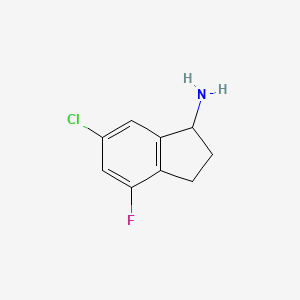![molecular formula C10H10N2O2 B11908730 Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B11908730.png)
Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 7-méthylpyrazolo[1,5-a]pyridine-6-carboxylate de méthyle est un composé hétérocyclique appartenant à la famille des pyrazolo[1,5-a]pyridines. Ces composés sont connus pour leurs diverses activités biologiques et leurs applications potentielles en chimie médicinale. La structure de ce composé comprend un cycle pyrazole fusionné à un cycle pyridine, avec un groupe méthyle en position 7 et un groupe ester carboxylate en position 6.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 7-méthylpyrazolo[1,5-a]pyridine-6-carboxylate de méthyle implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction de la 3-amino-4-méthylpyridine avec l'acétoacétate d'éthyle en présence d'une base, suivie d'une cyclisation et d'une estérification pour obtenir le composé souhaité .
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, de synthèse automatisée et de techniques de purification pour garantir un rendement et une pureté élevés.
Types de réactions :
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe méthyle, conduisant à la formation des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent cibler le groupe ester carboxylate, le convertissant en alcool.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier aux positions adjacentes aux atomes d'azote du cycle pyrazole.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés dans des conditions basiques ou acides.
Principaux produits :
Oxydation : Formation d'acides carboxyliques.
Réduction : Formation d'alcools.
Substitution : Formation de divers dérivés substitués en fonction des réactifs utilisés.
Applications De Recherche Scientifique
Le 7-méthylpyrazolo[1,5-a]pyridine-6-carboxylate de méthyle a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme un bloc de construction dans la synthèse de composés hétérocycliques plus complexes.
Biologie : En cours d'investigation pour son potentiel en tant que molécule bioactive avec des propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés électroniques ou optiques spécifiques.
5. Mécanisme d'action
Le mécanisme d'action du 7-méthylpyrazolo[1,5-a]pyridine-6-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut se lier aux sites actifs des enzymes, inhibant leur activité, ou interagir avec les récepteurs pour moduler leurs voies de signalisation. Le mécanisme exact dépend du contexte biologique spécifique et de la molécule cible impliquée .
Composés similaires :
- 6-méthylpyrazolo[1,5-a]pyridine-3-carboxylate de méthyle
- 2-(4-méthoxyphényl)-7-méthylpyrazolo[1,5-a]pyrimidine-6-carboxylate d'éthyle
Comparaison : Le 7-méthylpyrazolo[1,5-a]pyridine-6-carboxylate de méthyle est unique en raison de son motif de substitution spécifique, qui peut influencer sa réactivité chimique et son activité biologique. Comparé à des composés similaires, il peut présenter des propriétés pharmacocinétiques, des affinités de liaison et une efficacité globale différentes dans diverses applications .
Mécanisme D'action
The mechanism of action of Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved .
Comparaison Avec Des Composés Similaires
- Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate
- Ethyl 2-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Comparison: Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and overall efficacy in various applications .
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-7-9(10(13)14-2)4-3-8-5-6-11-12(7)8/h3-6H,1-2H3 |
Clé InChI |
RXQBJJNGBUYBTG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=CC=NN12)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(5-Fluorobenzo[d]thiazol-2-yl)methanol](/img/structure/B11908684.png)



![1-(1-Hydroxy-2-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B11908709.png)



